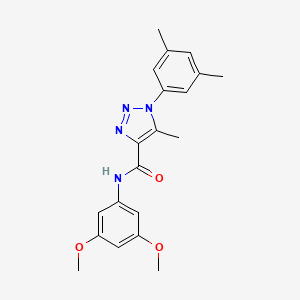![molecular formula C17H13FN2O2 B6518056 1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-50-4](/img/structure/B6518056.png)
1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, abbreviated as FPTPTD, is an important organic compound with applications in both medicinal and industrial chemistry. FPTPTD is a heterocyclic compound, containing both a pyrazine ring and a phenyl ring, and is composed of five carbon atoms, four nitrogen atoms and two fluorine atoms.
科学的研究の応用
FPTPTD has been used in a variety of scientific research applications. It has been used in the synthesis of several important organic compounds, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-3-carboxylic acid, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid. It has also been used in the synthesis of several important pharmaceuticals, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid ethyl ester, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid butyl ester, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid propyl ester.
作用機序
The mechanism of action of FPTPTD is not yet fully understood. However, it is believed that the pyrazine ring of FPTPTD is able to interact with various proteins and enzymes in the body, which makes it a potential target for drug design.
Biochemical and Physiological Effects
FPTPTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using FPTPTD in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and enzymes. The limitations of using FPTPTD in laboratory experiments include its low solubility in water and its potential to interact with other compounds in the environment.
将来の方向性
Future research on FPTPTD could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could explore the structure-activity relationship of FPTPTD, as well as its potential to interact with other compounds in the environment. Finally, further research could explore the potential of FPTPTD to be used as a tool for diagnosing and treating various diseases.
合成法
The synthesis of FPTPTD is a two-step process. In the first step, the pyrazine ring is formed by the condensation of two molecules of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione with one molecule of 2-fluorophenylacetic acid. In the second step, the phenyl ring is formed by the condensation of two molecules of pyrazine with one molecule of 2-fluorophenylacetic acid.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-5-4-6-13(15)12-19-10-11-20(17(22)16(19)21)14-7-2-1-3-8-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBLTXFLROUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)